N-[4-(benzoylamino)-3-methylphenyl]-4-tert-butylbenzamide
Description
“N-[4-(benzoylamino)-3-methylphenyl]-4-tert-butylbenzamide” is a chemical compound with the molecular formula C21H18N2O2. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzamides, which includes “N-[4-(benzoylamino)-3-methylphenyl]-4-tert-butylbenzamide”, can be achieved through direct condensation of carboxylic acids and amines . An optimized multi-step synthesis of a new highly effective and low-toxicity derivative of o-benzoylaminobenzoic acid amides possessing anxiolytic activity is presented . Anthranylamide and propionic anhydride instead of acetic anhydride were used as starting materials .Molecular Structure Analysis
The molecular structure of “N-[4-(benzoylamino)-3-methylphenyl]-4-tert-butylbenzamide” is represented by the linear formula C21H18N2O2 . The molecular weight of this compound is 330.4g/mol.Chemical Reactions Analysis
The synthesis of benzamides, including “N-[4-(benzoylamino)-3-methylphenyl]-4-tert-butylbenzamide”, involves the reaction of carboxylic acids and amines at high temperature . The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Future Directions
The future directions for “N-[4-(benzoylamino)-3-methylphenyl]-4-tert-butylbenzamide” could involve the development of economically lucrative and ecologically benign methods for preparing new anxiolytic drugs to replace those that have become ineffective or produce dangerous side effects . The optimized synthesis method could be used to obtain other biologically active compounds of o-benzoylaminobenzoic acid and their cyclic derivatives .
properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-17-16-21(14-15-22(17)27-24(29)18-8-6-5-7-9-18)26-23(28)19-10-12-20(13-11-19)25(2,3)4/h5-16H,1-4H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJALNEWWPLVKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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